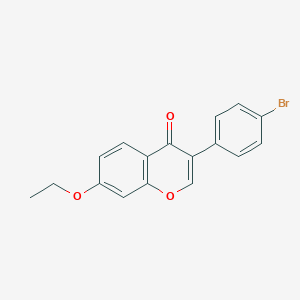

3-(4-Bromophenyl)-7-ethoxychromen-4-one

Description

3-(4-Bromophenyl)-7-ethoxychromen-4-one is a chromenone derivative featuring a brominated phenyl group at the 3-position and an ethoxy substituent at the 7-position. Chromenones (4-chromenones) are oxygen-containing heterocycles with a benzopyran-4-one backbone, known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The bromophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the ethoxy group can modulate electronic effects and solubility .

Properties

IUPAC Name |

3-(4-bromophenyl)-7-ethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSJGPLVLDHYPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-7-ethoxychromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 7-ethoxychromone.

Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 7-ethoxychromone in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(4-Bromophenyl)-7-ethoxychromen-4-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)-7-ethoxychromen-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The chromen-4-one core can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., sodium hydride).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed:

Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Quinone derivatives.

Reduction Reactions: Dihydro derivatives.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-7-ethoxychromen-4-one is used as a building block in the synthesis of more complex organic molecules

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and reducing oxidative stress in biological systems.

Medicine: Due to its potential therapeutic properties, 3-(4-Bromophenyl)-7-ethoxychromen-4-one is being investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable starting material for the production of high-value products.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-ethoxychromen-4-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can help neutralize reactive oxygen species, reducing oxidative damage in cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Modified Substituents

3-(4-Bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one

- Key Difference : The ethoxy group is replaced with a 2-(4-ethylpiperazin-1-yl)ethoxy chain.

- This modification could improve blood-brain barrier penetration compared to the simpler ethoxy group in the target compound .

7-Ethoxy-3-phenyl-4H-chromen-4-one

- Key Difference : The 4-bromophenyl group is replaced with a simple phenyl ring.

3-(4-Bromophenyl)-7-[2-(4-chlorophenyl)-2-oxoethoxy]chromen-4-one

- Key Difference : The ethoxy group is substituted with a 2-(4-chlorophenyl)-2-oxoethoxy chain.

- Impact: The chlorophenyl and ketone groups may enhance electron-withdrawing effects, influencing reactivity and binding affinity.

Pharmacological Activity Comparisons

Anti-inflammatory Activity

- Analogues: 1,3,4-Oxadiazole Derivatives (IIIa, IIIb): These compounds, bearing 4-bromophenyl groups, exhibited 59.5% and 61.9% inhibition of carrageenan-induced edema at 20 mg/kg, comparable to indomethacin (64.3%). Their Severity Index (SI) values (0.75–0.83) indicate lower toxicity than indomethacin (SI = 2.67) . Brodifacoum: Demonstrated significant NO suppression, highlighting the role of bromophenyl groups in modulating inflammation .

Toxicity and Selectivity

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

- 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromenone: Exhibits intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs and intermolecular interactions stabilizing hexagonal packing. The bromophenyl group is nearly perpendicular to the chromenone plane, a feature likely shared with the target compound .

- 7-Ethoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one : Boiling point (484.8°C) and density (1.185 g/cm³) data suggest that methoxy and methyl groups increase thermal stability compared to ethoxy-substituted analogs .

Data Tables

Table 1: Structural and Pharmacological Comparison

Biological Activity

3-(4-Bromophenyl)-7-ethoxychromen-4-one is a chromanone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromanone derivatives, including 3-(4-Bromophenyl)-7-ethoxychromen-4-one. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 7.56 ± 2.23 | Significant inhibition |

| KB (Nasopharyngeal) | 25.04 ± 10.60 | Moderate inhibition |

| SK-N-MC (Neuroblastoma) | 9.64 ± 2.7 | Significant inhibition |

In a study evaluating various chromanone derivatives, those with bromine substitutions demonstrated enhanced anticancer activity, suggesting that the presence of bromine may play a crucial role in modulating the compound's efficacy against tumor cells .

Antioxidant Activity

The antioxidant properties of 3-(4-Bromophenyl)-7-ethoxychromen-4-one were assessed through various assays, including DPPH scavenging activity. The compound showed promising results in reducing oxidative stress, which is linked to numerous chronic diseases.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Inhibition: 66.4% - 213.9% |

| Lipid Peroxidation | Inhibition: 176.8 - 300 |

These findings indicate that the compound may protect cells from oxidative damage, thereby contributing to its potential therapeutic applications .

Anti-inflammatory Effects

The anti-inflammatory properties of chromanones have been documented, with compounds like 3-(4-Bromophenyl)-7-ethoxychromen-4-one showing the ability to modulate inflammatory pathways. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of chromanone derivatives:

- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various chromanones on human cancer cell lines and found that those with bromine substitutions exhibited enhanced activity against breast and lung cancer cell lines .

- Antioxidant Mechanism Investigation : Another research focused on the antioxidant mechanisms of chromanones and reported that these compounds effectively reduced lipid peroxidation and reactive oxygen species levels in vitro .

- Inflammatory Response Modulation : A case study assessed the impact of chromanones on inflammatory markers in animal models, revealing significant reductions in TNF-alpha and IL-6 levels following treatment with 3-(4-Bromophenyl)-7-ethoxychromen-4-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.